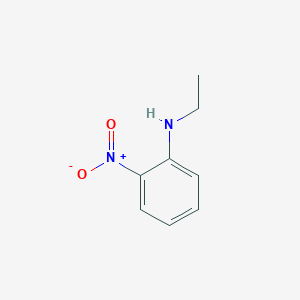

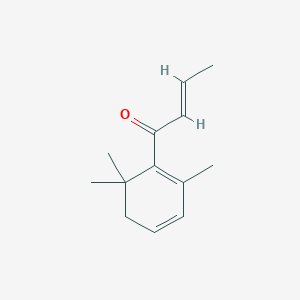

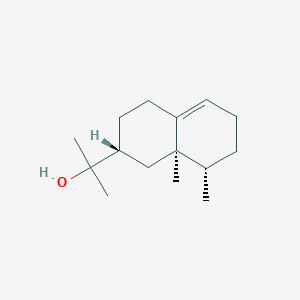

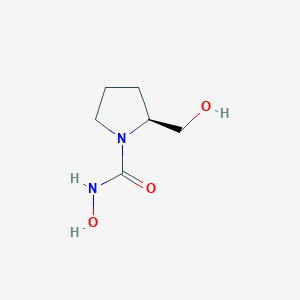

![molecular formula C10H9F3 B157394 3-[(3-Trifluoromethyl)phenyl]-1-propene CAS No. 1813-96-3](/img/structure/B157394.png)

3-[(3-Trifluoromethyl)phenyl]-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(3-Trifluoromethyl)phenyl]-1-propene, also known as 3-trifluoromethylpropene, is an organic compound that belongs to the class of compounds known as alkenes. It is a colorless liquid with a sweet, pungent odor. It is used in the synthesis of various compounds, including pharmaceuticals, dyes, and other chemicals. It is also used as a solvent in the production of various materials, such as plastics and rubbers.

Scientific Research Applications

Homodimerization through Metathesis

A study by Dang, Wang, and Wang (2012) detailed the homodimerization of terminal olefins like 3-phenyl-1-propene through metathesis with a chelated ruthenium catalyst. Density Functional Theory (DFT) calculations were used to investigate the mechanism and Z selectivity of the reaction, indicating significant potential for creating complex organic structures with specific configurations (Yanfeng Dang, Zhi‐Xiang Wang, & Xiaotai Wang, 2012).

Synthesis and Spectroelectrochemical Properties

Aktaş Kamiloğlu et al. (2018) synthesized new compounds involving 3-[(3-Trifluoromethyl)phenyl]-1-propene derivatives, focusing on their electrochemical and spectroelectrochemical properties. These compounds were explored for their potential applications in electrochemical technologies, highlighting their versatile electron transfer properties and applicability in fields requiring precise electrochemical behavior (Ayşe Aktaş Kamiloğlu, D. Akyüz, A. Koca, & Irfan Acar, 2018).

Palladium Complexes for Propene/CO Copolymer Materials

Meier et al. (2003) investigated nonsymmetric palladium complexes with partly fluorinated bisphosphine ligands, including this compound derivatives, as efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. This research opens avenues for the development of novel materials with specific mechanical properties and chemical resistance (U. Meier, F. Hollmann, U. Thewalt, M. Klinga, & Markku Leskelä, B. Rieger, 2003).

Facile Synthesis and Biological Activities

Rasool et al. (2021) reported the synthesis of chalcones derived from this compound, studying their DNA binding, urease inhibition, and antioxidant activities. This study demonstrates the potential biological applications of these compounds, suggesting they could be valuable in drug discovery and development for targeting various biological targets (F. Rasool, M. Khalid, M. Yar, K. Ayub, M. Tariq, A. Hussain, M. Lateef, M. Kashif, & S. Iqbal, 2021).

Synthesis and Chemical Transformations

Lin-lin (2009) described the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene via Grignard reaction, showcasing a method to obtain high-yield compounds that could serve as intermediates in the synthesis of more complex molecules for various scientific and industrial applications (Qiao Lin-lin, 2009).

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to interact with the serotonergic system, specifically the 5-ht 1a and 5-ht 3 receptors .

Mode of Action

Based on the structure and the known effects of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .

Biochemical Pathways

Similar compounds have been shown to modulate the serotonergic system , which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.

Pharmacokinetics

The compound’s physical properties such as its molecular weight (20419 g/mol) and boiling point (60 °C) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to exhibit antidepressant-like effects, suggesting that this compound may also have potential therapeutic applications .

Action Environment

The action, efficacy, and stability of 3-[(3-Trifluoromethyl)phenyl]-1-propene can be influenced by various environmental factors. For instance, the compound should be used only in well-ventilated areas to prevent accumulation and potential toxicity .

Properties

IUPAC Name |

1-prop-2-enyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLGZDRIUUSZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453805 |

Source

|

| Record name | AGN-PC-0NF9OS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-96-3 |

Source

|

| Record name | AGN-PC-0NF9OS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.